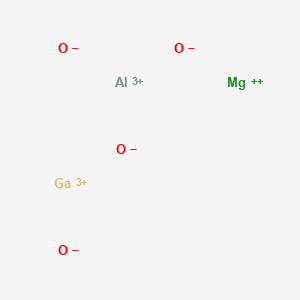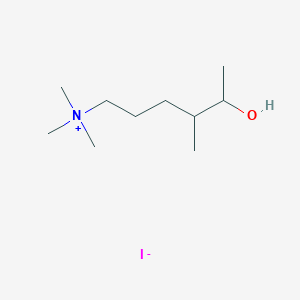![molecular formula C11H13N3S2 B14614078 N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea CAS No. 61021-90-7](/img/structure/B14614078.png)
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is a compound that features an indole moiety linked to a thiourea group via a sulfanyl ethyl chain. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . Thiourea derivatives, on the other hand, are known for their diverse applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea typically involves the reaction of 2-mercaptoethylamine with 1H-indole-2-thiol in the presence of a suitable thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiourea group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}thiourea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}urea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}carbamate
Uniqueness
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is unique due to its specific combination of an indole moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61021-90-7 |
|---|---|
Formule moléculaire |
C11H13N3S2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
2-(1H-indol-2-ylsulfanyl)ethylthiourea |
InChI |
InChI=1S/C11H13N3S2/c12-11(15)13-5-6-16-10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H3,12,13,15) |
Clé InChI |
LDEALPZWPDFIBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)SCCNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


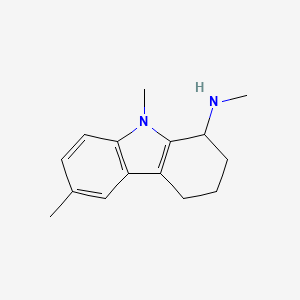
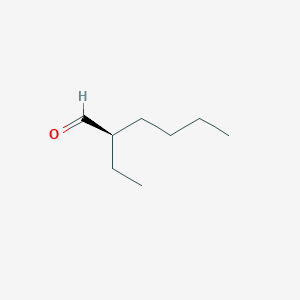
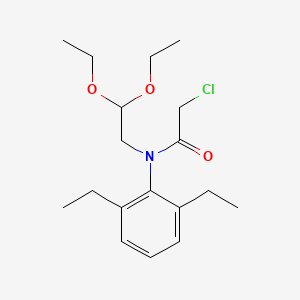
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
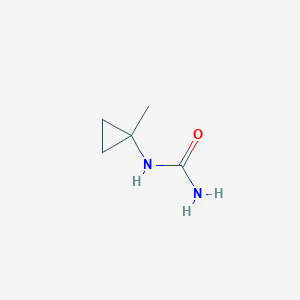
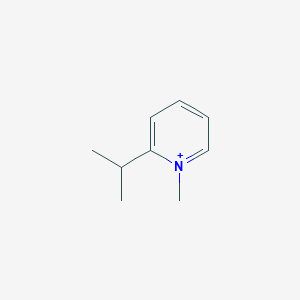

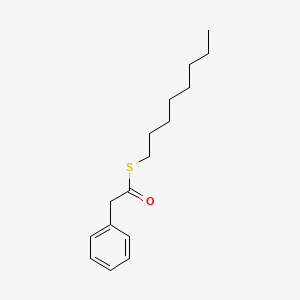
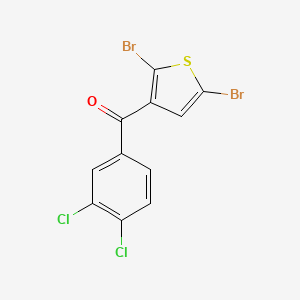
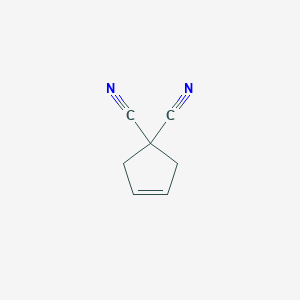
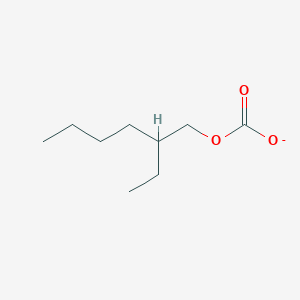
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
